Fmoc-D-Lys-OH.HCl

Chiral purity Enantiomeric excess Peptide synthesis

Substituting Fmoc-D-Lys-OH·HCl with the L-isomer or free base in SPPS compromises peptide serum half-life and solubility. This D-enantiomer hydrochloride salt provides the exact solution. • ≥99.8% chiral purity eliminates L-contamination, ensuring valid SAR data • Free ε-amine enables direct on-resin bioconjugation without extra deprotection • HCl salt form maximizes aqueous solubility for automated/high-throughput SPPS

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
Cat. No. B613486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys-OH.HCl
Synonyms201002-47-3; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoicacidhydrochloride; FMOC-D-LYS-OHHCL; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-lysineHydrochloride; Fmoc-D-Lys.Hcl; Fmoc-Lys-OHinvertedexclamationmarkcurrencyHCl; CTK7E7787; MolPort-005-938-140; FMOC-D-LYSINEHYDROCHLORIDE; Nalpha-Fmoc-D-lysineHydrochloride; ACT10185; ANW-23919; AKOS015844040; AK134886; ST2408130; TC-112664; F0604; FT-0686523; Fmoc-D-Lys-OHinvertedexclamationmarkcurrencyHCl; I14-62192; D-Lysine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-,monohydrochloride(9CI)
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl
InChIInChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1
InChIKeyMVMZFAIUUXYFGY-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys-OH·HCl Specifications and Baseline Characteristics


Nα-Fmoc-D-lysine hydrochloride (CAS 201002-47-3, molecular weight 404.9) is a D-enantiomeric amino acid derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It comprises an α-amino group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) moiety, a free ε-amino side chain available for orthogonal protection or functionalization, and a D-configured chiral center that confers proteolytic stability to resultant peptides, distinguishing it from its L-counterpart [1].

Fmoc-D-Lys-OH·HCl Substitution Risks


Direct substitution of Fmoc-D-Lys-OH·HCl with its L-enantiomer (Fmoc-Lys-OH·HCl) or the non-salt free base (Fmoc-D-Lys-OH) introduces specific, quantifiable risks that compromise experimental reproducibility and product quality. L-isomer incorporation yields peptides that are susceptible to rapid proteolytic degradation, whereas D-lysine confers substantially increased serum half-life [1]. Furthermore, using the free base form reduces aqueous solubility compared to the hydrochloride salt, necessitating higher organic solvent concentrations that may affect coupling efficiency and resin swelling in SPPS workflows .

Fmoc-D-Lys-OH·HCl Quantitative Comparison


Chiral Purity Specification

The target compound (Fmoc-D-Lys-OH·HCl) is specified at ≥ 99.8% chiral purity as determined by HPLC on a chiral stationary phase, exceeding the common industry minimum of 98% for comparable Fmoc-protected amino acids . This higher purity reduces the risk of L-enantiomer contamination, which would otherwise lead to heterogeneous peptide products with diminished bioactivity or irreproducible structure-activity relationship (SAR) data.

Chiral purity Enantiomeric excess Peptide synthesis

Aqueous Solubility Enhancement

The hydrochloride salt form of Fmoc-D-Lys-OH demonstrates qualitatively improved aqueous solubility compared to its free base counterpart (Fmoc-D-Lys-OH). Vendor specifications indicate solubility in both water and organic solvents like DMF for the HCl salt, whereas the free base exhibits lower water compatibility .

Solubility Formulation SPPS workflow

Proteolytic Stability via D-Configuration

Peptides incorporating D-lysine residues, such as those synthesized using Fmoc-D-Lys-OH·HCl, exhibit markedly increased resistance to proteolytic degradation relative to their L-lysine-containing counterparts [1]. This is a class-level property of D-amino acids in peptide backbones, attributed to the inability of endogenous proteases to recognize and cleave bonds adjacent to D-stereocenters.

Protease resistance Peptide half-life Therapeutic peptides

Orthogonal Protection Flexibility

Fmoc-D-Lys-OH·HCl features a free ε-amino group, enabling direct on-resin functionalization such as biotinylation, fluorophore conjugation, or branching . In contrast, pre-protected analogs like Fmoc-D-Lys(Boc)-OH require an additional acidolytic deprotection step (TFA) to expose the ε-amine, adding time and potentially reducing overall yield due to side reactions .

Orthogonal protection On-resin functionalization Peptide conjugation

Optical Rotation Specification

The target compound exhibits a specific optical rotation of [α]D20 = +11° ± 2° (C=1 in DMF), a defined, vendor-verified specification that serves as a rapid identity and enantiopurity checkpoint distinct from L-enantiomer values . This quantitative parameter enables QC laboratories to confirm compound identity and detect potential mislabeling or degradation prior to use in GMP production runs.

Optical rotation Identity testing Quality control

Melting Point Specification

The hydrochloride salt exhibits a well-defined melting point range of 119-124°C, characteristic of its crystalline powder form . This narrow range serves as a practical, bench-level indicator of compound purity and crystallinity, with deviations potentially signaling the presence of amorphous material, residual solvents, or impurities that could compromise reproducible weighing and dissolution in automated synthesis platforms.

Melting point Crystallinity Purity assessment

Fmoc-D-Lys-OH·HCl Application Scenarios


Protease-Resistant Therapeutic Peptide Synthesis

Incorporating Fmoc-D-Lys-OH·HCl as the source of D-lysine residues yields peptides with significantly enhanced resistance to proteolytic degradation, as established in Section 3 [1]. This property is critical for developing therapeutic candidates with extended in vivo half-lives, reduced dosing frequency, and improved pharmacokinetic profiles. The high chiral purity (≥ 99.8%) ensures that the D-configured residue is incorporated without L-enantiomer contamination, preserving the intended biological activity and avoiding confounding SAR data .

On-Resin Peptide Conjugation

The free ε-amine of Fmoc-D-Lys-OH·HCl provides an immediate, unprotected handle for orthogonal conjugation chemistry directly on the solid support, eliminating the additional acid deprotection step required when using side-chain protected analogs like Fmoc-D-Lys(Boc)-OH . This streamlined workflow is particularly advantageous for producing peptide-drug conjugates, fluorescent probes, or multivalent peptide dendrimers, where the ε-amine serves as the site for attaching payloads, fluorophores, or additional peptide chains.

GMP-Compliant Peptide API Manufacturing

In regulated manufacturing environments, the documented chiral purity specification of ≥ 99.8% provides a critical quality attribute that exceeds standard 98% purity requirements . Coupled with defined optical rotation (+11° ± 2°) and melting point (119-124°C) specifications, this compound offers a robust identity and purity profile suitable for GMP batch release testing, reducing the risk of out-of-specification results and costly production delays in commercial peptide API synthesis.

D-Lysine SAR Studies

When investigating the role of stereochemistry in peptide-receptor interactions, the high enantiomeric purity of Fmoc-D-Lys-OH·HCl (≥ 99.8%) ensures that observed biological effects are attributable to the D-isomer and not confounded by trace L-lysine incorporation . The hydrochloride salt form's favorable solubility profile facilitates its use in parallel or automated SPPS, enabling efficient generation of D-lysine scan libraries for mapping stereochemical requirements in peptide ligands.

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